6-(Pyridin-3-yl)pyrimidin-4-amine
Overview
Description
6-(Pyridin-3-yl)pyrimidin-4-amine is a chemical compound characterized by a pyridine ring attached to a pyrimidine ring at the 3-position
Scientific Research Applications
Chemistry: In chemistry, 6-(Pyridin-3-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methods.
Biology: In biological research, this compound is used to study its interaction with various biomolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 6-(Pyridin-3-yl)pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Pharmacokinetics
The compound’s lipophilicity and molecular weight suggest it may have good bioavailability
Result of Action
The inhibition of CDK2 by this compound leads to cell cycle arrest and apoptosis in a concentration-dependent manner . This can result in the death of cancer cells, making the compound a potential candidate for anticancer therapy .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . The compound’s action may also be affected by the presence of other substances in its environment .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidinamines, a class of compounds to which 6-(Pyridin-3-yl)pyrimidin-4-amine belongs, can interact with various enzymes and proteins .
Cellular Effects
It has been suggested that pyrimidinamines may have broad antiproliferative efficacy toward diverse cancer cells . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that pyrimidinamines may act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyrimidinamines can be metabolized through various pathways, potentially involving various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-yl)pyrimidin-4-amine typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyridine derivative with a pyrimidine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents is optimized to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: 6-(Pyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where different functional groups are introduced.
Comparison with Similar Compounds
Pyridine derivatives: Compounds such as pyridine itself and its derivatives.
Pyrimidine derivatives: Compounds like pyrimidine and its various substituted forms.
Uniqueness: 6-(Pyridin-3-yl)pyrimidin-4-amine is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and biological activity compared to other pyridine and pyrimidine derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in both research and industry.
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Properties
IUPAC Name |
6-pyridin-3-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRKGLYZWQCCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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